2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol
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Overview
Description
2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol typically involves the condensation of 2,4-dichlorobenzoxazole with 2-bromo-4-methylphenol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-[(E)-{[2-(2,4,6-tribromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chlorophenol
- 2-bromo-6-[(E)-{[2-(4-bromo-2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chlorophenol
- 4-bromo-2-[(E)-{4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino]methyl]phenol
Uniqueness
The uniqueness of 2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and benzoxazole moieties contribute to its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C21H13BrCl2N2O2 |
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Molecular Weight |
476.1 g/mol |
IUPAC Name |
2-bromo-6-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C21H13BrCl2N2O2/c1-11-6-12(20(27)16(22)7-11)10-25-14-3-5-19-18(9-14)26-21(28-19)15-4-2-13(23)8-17(15)24/h2-10,27H,1H3 |
InChI Key |
YMYMSPZIOIEIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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